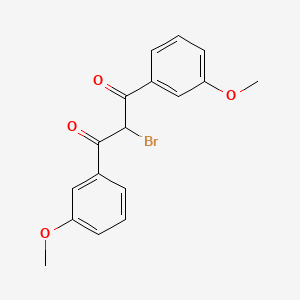

2-Bromo-1,3-bis(3-methoxyphenyl)propane-1,3-dione

Description

Overview of 1,3-Diketone Chemistry: Significance and Structural Characteristics

1,3-Diketones are organic compounds defined by the presence of two carbonyl (C=O) groups separated by a single carbon atom, often referred to as the α-carbon. fiveable.me This structural arrangement imparts unique chemical properties that make them highly valuable intermediates in organic synthesis. fiveable.meresearchgate.net A key characteristic of 1,3-diketones is the increased acidity of the hydrogen atoms on the α-carbon. The proximity of the two electron-withdrawing carbonyl groups stabilizes the resulting conjugate base (an enolate ion) through resonance, delocalizing the negative charge over the dicarbonyl framework. fiveable.me

This enhanced acidity facilitates deprotonation and the formation of a stabilized enolate, which is a potent nucleophile. fiveable.me Consequently, 1,3-diketones are versatile precursors for synthesizing a wide array of organic molecules, including complex natural products and heterocyclic compounds. fiveable.mewikipedia.org They readily participate in fundamental reactions such as Claisen condensations, which is a classical method for their preparation. wikipedia.orgbohrium.com Furthermore, 1,3-diketones exhibit keto-enol tautomerism, where they exist in equilibrium between the diketo form and a more stable enol form, which features an intramolecular hydrogen bond. researchgate.net This tautomerism is central to their reactivity and applications, including their ability to form metal complexes. wikipedia.orgresearchgate.net

Importance of Halogenated Organic Compounds in Synthetic Chemistry

Halogenated organic compounds, or organohalogens, are molecules containing at least one carbon-halogen bond. anylearn.aincert.nic.in The introduction of halogens (fluorine, chlorine, bromine, iodine) into an organic molecule significantly alters its physical and chemical properties. tutorchase.com Halogens are highly electronegative, and their presence can create a dipole moment, increasing the compound's polarity and affecting properties like boiling and melting points. tutorchase.com

In synthetic chemistry, the carbon-halogen bond is a versatile functional group. Halogen atoms can serve as excellent leaving groups in nucleophilic substitution reactions, where they are displaced by a nucleophile, allowing for the introduction of a wide range of other functional groups. ncert.nic.intutorchase.com They also participate in elimination reactions to form alkenes. tutorchase.com The utility of halogenated compounds is vast; they are used as solvents for non-polar compounds and serve as crucial starting materials and intermediates for the synthesis of many organic compounds. ncert.nic.in Their significance is highlighted by their prevalence in numerous clinically useful substances, including pharmaceuticals and agrochemicals, where the carbon-halogen bond can enhance biological activity and stability. ncert.nic.inrsc.org About 20% of active pharmaceutical ingredients and 30% of current agrochemicals are halogenated compounds. rsc.org

Specific Focus on α-Brominated 1,3-Diketones: Unique Reactivity and Synthetic Utility

α-Brominated 1,3-diketones are a subclass of 1,3-diketones where a bromine atom is substituted at the central α-carbon. This specific structural feature combines the reactivity of a 1,3-dicarbonyl system with that of an α-haloketone. The bromine atom at this position is particularly reactive towards nucleophilic substitution because the adjacent carbonyl groups help to stabilize the transition state of the reaction.

The synthetic utility of these compounds stems from their role as versatile electrophilic building blocks. The bromine atom acts as a good leaving group, allowing for the straightforward introduction of various nucleophiles at the α-position. This reactivity is foundational for constructing more complex molecular architectures. For instance, the related compound 2-Bromo-1,3-diphenylpropane-1,3-dione is recognized as an important intermediate in the synthesis of complex molecules for pharmaceuticals and agrochemicals. chemimpex.com The α-bromo-1,3-dione moiety enables chemical transformations that are crucial for developing new drugs, such as those with anti-inflammatory properties. chemimpex.com

Rationale for Research on 2-Bromo-1,3-bis(3-methoxyphenyl)propane-1,3-dione

The rationale for investigating this compound lies in its potential as a specialized synthetic intermediate. The molecule's structure combines the reactive α-bromo-1,3-dione core with two methoxy-substituted phenyl rings. The methoxy (B1213986) groups can influence the electronic properties of the molecule, potentially modifying its reactivity and the properties of any derivative compounds.

Research into this specific compound is driven by the need to create novel and complex organic molecules. Its synthesis typically involves the direct bromination of the parent diketone, 1,3-bis(3-methoxyphenyl)propane-1,3-dione (B3056343). evitachem.com As a synthetic intermediate, it serves as a scaffold for building a variety of potential new chemical entities with applications in medicinal chemistry and materials science. evitachem.com

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 52046-57-8 |

| Molecular Formula | C₁₇H₁₅BrO₄ |

| Molecular Weight | 363.20 g/mol |

Table 1: Chemical and Physical Properties of the Title Compound. evitachem.com

Current Gaps in Knowledge and Research Objectives for the Title Compound

Despite its clear potential as a synthetic building block, there is a significant gap in the publicly available scientific literature regarding the detailed reactivity, reaction mechanisms, and full range of applications for this compound. While its synthesis and basic properties are known evitachem.com, a comprehensive exploration of its synthetic utility is lacking.

The primary research objectives for this compound would therefore be:

To systematically investigate its reactivity with a diverse range of nucleophiles to synthesize novel series of derivatives.

To explore its utility in the construction of heterocyclic systems, a common application for 1,3-dicarbonyl compounds.

To characterize the physical, chemical, and potentially biological properties of the newly synthesized compounds.

To optimize reaction conditions for its use in multi-step syntheses to enhance efficiency and yield.

Addressing these knowledge gaps would establish a more complete profile of this compound as a valuable tool for synthetic organic chemists.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,3-bis(3-methoxyphenyl)propane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrO4/c1-21-13-7-3-5-11(9-13)16(19)15(18)17(20)12-6-4-8-14(10-12)22-2/h3-10,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUECNKMLFJLFOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C(C(=O)C2=CC(=CC=C2)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801232896 | |

| Record name | 2-Bromo-1,3-bis(3-methoxyphenyl)-1,3-propanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801232896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832738-09-7 | |

| Record name | 2-Bromo-1,3-bis(3-methoxyphenyl)-1,3-propanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832738-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,3-bis(3-methoxyphenyl)-1,3-propanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801232896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 1,3 Bis 3 Methoxyphenyl Propane 1,3 Dione

Precursor Synthesis: 1,3-Bis(3-methoxyphenyl)propane-1,3-dione (B3056343)

The foundational step in producing 2-Bromo-1,3-bis(3-methoxyphenyl)propane-1,3-dione is the synthesis of its precursor, 1,3-bis(3-methoxyphenyl)propane-1,3-dione. This β-diketone is a crucial intermediate, and its efficient synthesis is paramount. evitachem.com

Classical Approaches for β-Diketone Formation (e.g., Claisen Condensation)

The Claisen condensation represents the most traditional and widely employed method for the formation of 1,3-diketones. nih.govbeilstein-journals.org This reaction involves the base-catalyzed condensation of an ester with a ketone. nih.gov In the context of synthesizing 1,3-bis(3-methoxyphenyl)propane-1,3-dione, this would typically involve the reaction of methyl 3-methoxybenzoate with 3'-methoxyacetophenone (B145981) in the presence of a strong base.

The general mechanism involves the deprotonation of the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. Subsequent elimination of the alkoxy group from the ester leads to the formation of the β-diketone. A variety of bases can be employed, with sodium hydride (NaH) and sodium ethoxide (NaOEt) being common choices.

| Reactant 1 | Reactant 2 | Base | Product |

| 3'-Methoxyacetophenone | Methyl 3-methoxybenzoate | Sodium Hydride (NaH) | 1,3-Bis(3-methoxyphenyl)propane-1,3-dione |

| 3'-Methoxyacetophenone | Ethyl 3-methoxybenzoate | Sodium Ethoxide (NaOEt) | 1,3-Bis(3-methoxyphenyl)propane-1,3-dione |

While effective, the Claisen condensation can sometimes be limited by side reactions and the need for stoichiometric amounts of strong base.

Modern Catalytic Strategies for 1,3-Diketone Scaffolds

In recent years, significant research has focused on developing more efficient and milder catalytic methods for the synthesis of 1,3-diketones. nih.gov These modern strategies often offer advantages in terms of yield, selectivity, and functional group tolerance.

Metal-based catalysts, particularly those involving palladium, have shown promise in the preparation of 1,3-diketones. nih.gov For instance, palladium-catalyzed α-carbonylative arylation has been utilized for the synthesis of certain β,β'-diketones. nih.gov While not a direct route to 1,3-bis(3-methoxyphenyl)propane-1,3-dione, these methods highlight the potential of transition-metal catalysis in forming diketone structures.

Another contemporary approach involves the acylation of ketones with carboxylic acids mediated by reagents like trifluoroacetic anhydride (B1165640) (TFAA) and triflic acid (TfOH). beilstein-journals.org This method provides a direct synthesis of β-diketones from readily available starting materials. beilstein-journals.org

Functionalization of Aromatic Moieties with Methoxy (B1213986) Groups

The presence of methoxy groups on the aromatic rings is a key structural feature of the target compound. The methoxy group is an electron-donating group when positioned at the para position of a benzene (B151609) ring, but it acts as an electron-withdrawing group at the meta position. wikipedia.org This electronic influence can affect the reactivity of the aromatic ring in subsequent synthetic steps.

The introduction of methoxy groups onto an aromatic ring can be achieved through various methods. wikipedia.org A common laboratory-scale synthesis involves the methylation of a corresponding phenol (B47542) with a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. For industrial-scale production, metal-catalyzed methylation of phenols or methoxylation of aryl halides are often employed. wikipedia.org Anodic methoxylation of aromatic compounds also presents a direct method for introducing methoxy groups. taylorfrancis.com

Directed α-Bromination Strategies

Once the precursor, 1,3-bis(3-methoxyphenyl)propane-1,3-dione, is synthesized, the next critical step is the selective introduction of a bromine atom at the α-position (the carbon atom between the two carbonyl groups).

Direct Halogenation Reactions and Conditions

The α-bromination of 1,3-diketones is a well-established transformation in organic synthesis. acs.org The high acidity of the α-protons in β-dicarbonyl compounds facilitates their removal and subsequent reaction with an electrophilic bromine source.

A variety of brominating agents can be employed for this purpose. Molecular bromine (Br₂) is a traditional reagent, often used in the presence of an acid catalyst. masterorganicchemistry.com The acid catalyzes the formation of the enol tautomer, which is the active nucleophile that reacts with bromine. masterorganicchemistry.com

N-Bromosuccinimide (NBS) is another widely used and often milder alternative to molecular bromine. researchgate.net Reactions with NBS can be initiated by light or a radical initiator, or they can proceed under ionic conditions, sometimes with the aid of a catalyst. researchgate.net The choice of solvent can also play a crucial role in the outcome of the reaction, with different solvents potentially leading to mono- or di-bromination. researchgate.net

A particularly effective and regioselective reagent for the α-monobromination of 1,3-diketones is bromodimethylsulfonium bromide (BDMS). acs.org This reagent has been shown to provide excellent yields of α-monobrominated products at low temperatures and often without the need for chromatographic purification. acs.org

| Substrate | Brominating Agent | Conditions | Product |

| 1,3-Bis(3-methoxyphenyl)propane-1,3-dione | Bromine (Br₂) | Acid catalyst (e.g., HBr, AcOH) | This compound |

| 1,3-Bis(3-methoxyphenyl)propane-1,3-dione | N-Bromosuccinimide (NBS) | Dichloromethane or Chloroform (B151607) | This compound |

| 1,3-Bis(3-methoxyphenyl)propane-1,3-dione | Bromodimethylsulfonium bromide (BDMS) | Dichloromethane, 0-5 °C | This compound |

Regioselectivity Control in Bromination of Asymmetric Diketones

While 1,3-bis(3-methoxyphenyl)propane-1,3-dione is a symmetric molecule, meaning there is only one possible position for monobromination, the concept of regioselectivity is crucial in the bromination of asymmetric diketones. In such cases, the bromine can potentially add to either of the two α-carbons.

The regioselectivity of the bromination is influenced by both electronic and steric factors. Under acidic conditions, the reaction proceeds through the enol intermediate. The more stable enol, which is generally the one with the more substituted double bond, will be formed preferentially, leading to bromination at the more substituted α-carbon.

In contrast, under basic conditions, the reaction proceeds through an enolate. The kinetically favored enolate, formed by the removal of the most accessible and acidic proton, will be the dominant intermediate, often leading to bromination at the less sterically hindered α-carbon. The choice of base and reaction temperature can be used to control the kinetic versus thermodynamic enolate formation, thereby influencing the regiochemical outcome of the bromination.

Application of Brominating Agents and Catalysts for Selective α-Bromination

The selective α-bromination of 1,3-diketones, such as 1,3-bis(3-methoxyphenyl)propane-1,3-dione, is a critical transformation in organic synthesis. acs.org The choice of brominating agent and catalyst is paramount to ensure high yields and selectivity for the desired mono-brominated product. asianpubs.orgorganic-chemistry.org A variety of reagents have been developed for this purpose, ranging from molecular bromine to N-bromo compounds, often used in conjunction with a catalyst to enhance reactivity and control selectivity. acs.orgnih.gov

Common brominating agents include N-Bromosuccinimide (NBS), Bromodimethylsulfonium bromide (BDMS), and Copper(II) bromide (CuBr₂).

N-Bromosuccinimide (NBS): NBS is a widely used reagent for α-bromination due to its ease of handling compared to liquid bromine. asianpubs.orgmanac-inc.co.jp The reaction is often catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH), which facilitates the enolization of the dicarbonyl compound, the reactive intermediate in the bromination. asianpubs.org This method is noted for its high efficiency and the frequent absence of di-brominated byproducts when using a slight excess of NBS. asianpubs.org

Bromodimethylsulfonium bromide (BDMS): This reagent offers a mild and highly regioselective method for the α-monobromination of 1,3-diketones. acs.orgorganic-chemistry.org A key advantage of BDMS is that it typically does not require a catalyst or an added base to proceed effectively. acs.org Reactions with BDMS are often clean, providing excellent yields of the monobrominated product without the need for extensive chromatographic purification. acs.orgorganic-chemistry.org

Copper(II) Bromide (CuBr₂): CuBr₂ can also be employed as a brominating agent. researchgate.net This method can be effective for the synthesis of α-bromo-1,3-dicarbonyl compounds. The reaction often proceeds by heating the substrate with CuBr₂ in a suitable solvent. researchgate.net

The selection of the appropriate agent and catalyst system is crucial for achieving selective bromination at the α-position.

Table 1: Comparison of Brominating Agents for Selective α-Bromination

| Brominating Agent | Typical Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid (p-TsOH) in CH₂Cl₂ | High yields, short reaction times, easy handling. | asianpubs.org |

| Bromodimethylsulfonium bromide (BDMS) | No catalyst needed; reaction at 0-5 °C or room temp. | Excellent yields, high regioselectivity, mild conditions. | acs.orgorganic-chemistry.org |

| Copper(II) Bromide (CuBr₂) | Often used as both reagent and catalyst; requires heating. | One-pot reaction potential for halogenation and cyclization. | researchgate.net |

| Molecular Bromine (Br₂) | Acidic conditions (e.g., glacial acetic acid). | Direct bromination, but can be less selective and hazardous. | nih.gov |

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. evitachem.com

Solvent: The choice of solvent can significantly influence the reaction rate and selectivity. Dichloromethane (CH₂Cl₂) and chloroform are common solvents for bromination reactions involving reagents like NBS. asianpubs.orgevitachem.com The solubility of the starting material and reagents, as well as the solvent's inertness to the reaction conditions, are important considerations.

Temperature: Temperature control is critical for preventing side reactions, such as the formation of di-brominated products. asianpubs.org Many selective α-bromination methods are conducted at low temperatures (0–5 °C) or at room temperature to enhance selectivity. acs.org For instance, the use of BDMS is effective at these lower temperatures, which helps to control the reactivity and prevent over-bromination. organic-chemistry.org

Stoichiometry: The molar ratio of the brominating agent to the 1,3-diketone substrate is carefully controlled to favor mono-bromination. Typically, a slight excess (e.g., 1.05-1.2 equivalents) of the brominating agent like NBS is used to ensure complete conversion of the starting material while minimizing the risk of di-bromination. asianpubs.org

Systematic studies varying these parameters allow for the development of a robust and efficient synthetic protocol.

Table 2: Influence of Reaction Parameters on α-Bromination of 1,3-Diketones

| Parameter | Condition | Effect on Yield and Purity | Reference |

|---|---|---|---|

| Temperature | Low (0-5 °C) | Increases selectivity for mono-bromination, reduces byproducts. | acs.org |

| Elevated | May increase reaction rate but can lead to di-bromination and other side reactions. | asianpubs.org | |

| Solvent | Chlorinated (e.g., CH₂Cl₂) | Commonly used, good solubility for substrates and reagents like NBS. | asianpubs.org |

| Solvent-free | Can offer environmental benefits and simplified workup. | researchgate.net | |

| Stoichiometry (Brominating Agent) | Slight Excess (1.05-1.2 eq.) | Ensures complete consumption of starting material, minimizes di-bromination. | asianpubs.org |

| Large Excess | Significantly increases the risk of forming di-brominated byproducts. | asianpubs.org |

Purification and Isolation Techniques for the Compound

Following the synthesis, the isolation and purification of this compound from the crude reaction mixture are critical steps to obtain a product of high purity. evitachem.com The specific techniques employed depend on the physical properties of the compound and the nature of any impurities present.

Work-up: The initial step after the reaction is complete typically involves a work-up procedure to remove excess reagents and catalysts. This may include washing the organic reaction mixture with aqueous solutions, such as sodium bicarbonate to neutralize any acid catalyst or a reducing agent like sodium thiosulfate (B1220275) to quench any remaining brominating agent. orgsyn.org

Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble, and upon cooling, the purified compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is crucial for effective purification.

Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful technique. evitachem.com The crude product is passed through a stationary phase (e.g., silica (B1680970) gel) with a liquid mobile phase (eluent). Separation occurs based on the differential adsorption of the components of the mixture to the stationary phase, allowing for the isolation of the pure compound.

Complex Formation: An alternative method for purifying 1,3-diketones involves their reaction with a complexing agent, such as a metal salt, to form a stable complex. google.com This complex can be isolated, washed to remove impurities, and then decomposed (e.g., by treatment with an acid) to regenerate the purified 1,3-diketone. google.com

The purity of the final isolated product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

Reactivity and Transformational Chemistry of 2 Bromo 1,3 Bis 3 Methoxyphenyl Propane 1,3 Dione

Nucleophilic Substitution Reactions at the α-Bromo Center

The presence of a bromine atom alpha to two carbonyl groups significantly activates the carbon-bromine bond towards nucleophilic attack. This enhanced reactivity is attributed to the electron-withdrawing nature of the adjacent carbonyl groups, which polarizes the C-Br bond and stabilizes the transition state of substitution reactions.

Reactivity with Carbon-Based Nucleophiles

The reaction of 2-bromo-1,3-dicarbonyl compounds with carbon-based nucleophiles is a fundamental method for forming new carbon-carbon bonds. Enolates, derived from 1,3-dicarbonyl compounds, are effective nucleophiles in such reactions. For instance, the reaction of an enolate with an α-bromo ketone proceeds via an SN2 mechanism, leading to the formation of a new C-C bond and displacement of the bromide ion.

Illustrative Reaction with a Carbon Nucleophile:

| Reactant 1 | Nucleophile (Reactant 2) | Product |

| 2-Bromo-1,3-bis(3-methoxyphenyl)propane-1,3-dione | Enolate of Acetylacetone | 2-(1,3-dioxo-2-butyl)-1,3-bis(3-methoxyphenyl)propane-1,3-dione |

| This compound | Cyanide Ion (CN⁻) | 2-Cyano-1,3-bis(3-methoxyphenyl)propane-1,3-dione |

Reactions with Heteroatom Nucleophiles (e.g., Amines, Oxygen, Sulfur)

A wide array of heteroatom nucleophiles readily react with the α-bromo center of this compound. These reactions are crucial for introducing nitrogen, oxygen, and sulfur functionalities into the molecule, paving the way for the synthesis of various derivatives.

Amines : Primary and secondary amines are effective nucleophiles that can displace the bromide to form α-amino ketones. These reactions are foundational in the synthesis of many nitrogen-containing compounds.

Oxygen Nucleophiles : Alkoxides and hydroxides can react to form α-hydroxy or α-alkoxy ketones. However, with strong bases like hydroxides, rearrangement reactions can sometimes compete with simple substitution.

Sulfur Nucleophiles : Thiolates and other sulfur-based nucleophiles exhibit high reactivity towards α-bromo ketones, leading to the formation of α-thio ketones.

Table of Reactions with Heteroatom Nucleophiles:

| Nucleophile | Product Type | Example Product from this compound |

| Ammonia (NH₃) | α-Amino Ketone | 2-Amino-1,3-bis(3-methoxyphenyl)propane-1,3-dione |

| Sodium Methoxide (NaOCH₃) | α-Methoxy Ketone | 2-Methoxy-1,3-bis(3-methoxyphenyl)propane-1,3-dione |

| Sodium Thiophenoxide (NaSPh) | α-Phenylthio Ketone | 2-(Phenylthio)-1,3-bis(3-methoxyphenyl)propane-1,3-dione |

Elucidation of Reaction Mechanisms (e.g., SN1, SN2 pathways)

The nucleophilic substitution reactions at the α-bromo center of compounds like this compound can proceed through either an SN1 or SN2 mechanism, with the operative pathway being influenced by the substrate structure, the nucleophile, the leaving group, and the solvent. masterorganicchemistry.comreddit.com

SN2 Pathway : This is a single, concerted step where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. masterorganicchemistry.com This mechanism is generally favored for primary and secondary alkyl halides and is characterized by an inversion of stereochemistry if the α-carbon is chiral. Given that the α-carbon in this compound is secondary, the SN2 pathway is a likely mechanism, especially with strong nucleophiles. reddit.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com

SN1 Pathway : This is a two-step mechanism that involves the formation of a carbocation intermediate after the leaving group departs. masterorganicchemistry.com This intermediate is then attacked by the nucleophile. The SN1 mechanism is favored for tertiary alkyl halides due to the stability of the resulting tertiary carbocation. savemyexams.com For secondary α-bromo ketones, the SN1 pathway can be competitive, particularly with weak nucleophiles in polar protic solvents that can stabilize the carbocation intermediate. The rate of an SN1 reaction is primarily dependent on the concentration of the substrate. masterorganicchemistry.com

The presence of the two adjacent carbonyl groups can influence the reaction mechanism. These electron-withdrawing groups can destabilize a developing positive charge at the α-carbon, thus disfavoring a pure SN1 mechanism. However, they also enhance the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack in an SN2 fashion.

Condensation and Cyclization Reactions Involving the Diketone Functionality

The 1,3-dicarbonyl moiety of this compound is a versatile synthon for the construction of various heterocyclic systems. These reactions typically involve condensation with bidentate nucleophiles, where both carbonyl groups participate in the cyclization process.

Formation of Heterocyclic Systems (e.g., pyrazoles, pyrimidines, furans, indazoles) with Bidentate Nucleophiles

The reaction of 1,3-diketones with dinucleophiles is a classic and powerful strategy for synthesizing a wide range of five- and six-membered heterocyclic compounds. nih.gov

Pyrazoles : The condensation of 1,3-diketones with hydrazine (B178648) and its derivatives is a well-established method for the synthesis of pyrazoles. organic-chemistry.orgorganic-chemistry.orgnih.gov The reaction of this compound with hydrazine would be expected to yield a substituted pyrazole.

Pyrimidines : Pyrimidines can be synthesized by the condensation of 1,3-dicarbonyl compounds with amidines, urea, or thiourea. bu.edu.egorganic-chemistry.org This reaction provides a direct route to the pyrimidine (B1678525) core structure.

Furans : While the Paal-Knorr synthesis, the reaction of 1,4-dicarbonyls to form furans, is more common, certain pathways from 1,3-diketones can also lead to furan (B31954) derivatives, often through multi-step sequences. pharmaguideline.comorganic-chemistry.org The Feist-Benary furan synthesis, for instance, involves the reaction of an α-halo ketone with a β-dicarbonyl compound. pharmaguideline.com

Indazoles : The synthesis of indazoles can be achieved through various methods, some of which may utilize precursors derived from 1,3-diketones. organic-chemistry.orgnih.govnih.govorganic-chemistry.orgresearchgate.net

Illustrative Heterocycle Syntheses:

| Bidentate Nucleophile | Heterocyclic Product |

| Hydrazine (H₂NNH₂) | Pyrazole |

| Acetamidine | Pyrimidine |

| Hydroxylamine (NH₂OH) | Isoxazole |

Intramolecular Cyclizations and Rearrangements

The presence of the α-bromo substituent in this compound opens up possibilities for intramolecular reactions and rearrangements, particularly in the presence of a base. One of the most notable rearrangements for α-halo ketones is the Favorskii rearrangement. organicreactions.orgwikipedia.org This reaction typically involves the treatment of an α-halo ketone with a base (like a hydroxide (B78521) or alkoxide) to yield a carboxylic acid derivative, often with a skeletal rearrangement. wikipedia.org The mechanism is thought to proceed through a cyclopropanone (B1606653) intermediate. wikipedia.orgresearchgate.net While this is a common pathway, other intramolecular cyclizations could potentially be designed based on the specific functionalities present in the molecule and the reaction conditions employed.

Organometallic Reactions and Coupling Chemistry

The synthetic utility of this compound is significantly enhanced by its capacity to engage in a variety of organometallic reactions. The presence of a bromine atom at the alpha-position to two carbonyl groups makes the C-Br bond a key site for transformations, particularly in palladium-catalyzed cross-coupling chemistry.

Palladium-catalyzed cross-coupling reactions are fundamental tools for carbon-carbon bond formation in modern organic synthesis. researchgate.net The bromo-dione scaffold of this compound is a viable substrate for such transformations, allowing for the introduction of diverse aryl, vinyl, and alkynyl moieties at the C-2 position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium(0) complex. nih.gov For this compound, a Suzuki-Miyaura reaction would result in the formation of a 2-aryl- or 2-vinyl-1,3-dicarbonyl compound. The reaction generally requires a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the catalytic cycle. researchgate.net The choice of base and solvent is crucial for achieving high yields and preventing side reactions.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org While typically applied to aryl and vinyl halides, the principles can be extended to activated alkyl halides. The reaction of this compound with an alkene would yield a more complex, substituted dicarbonyl structure. The mechanism involves the oxidative addition of the C-Br bond to a Pd(0) center, followed by alkene insertion and β-hydride elimination. nih.gov

Sonogashira Coupling: This coupling method is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. libretexts.org The reaction of this compound with a terminal alkyne would produce a 2-alkynyl-1,3-dicarbonyl derivative. sci-hub.se Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. organic-chemistry.org

The following table summarizes representative conditions for these cross-coupling reactions with substrates similar to the title compound.

| Coupling Reaction | Reactant | Typical Catalyst/Precatalyst | Typical Base | Typical Solvent | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, THF/H₂O | 2-Aryl/Vinyl-1,3-dione |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, Pd/C | Et₃N, K₂CO₃ | DMF, Acetonitrile | 2-Alkylated-1,3-dione |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Diisopropylamine | THF, DMF | 2-Alkynyl-1,3-dione |

The generation of classical organometallic intermediates, such as Grignard or organolithium reagents, from this compound is generally not feasible. The presence of the two electrophilic carbonyl groups and the acidic α-proton would lead to rapid intramolecular reactions or decomposition upon attempted formation of a strongly nucleophilic organometallic species at the C-2 position.

However, the compound readily forms transient organometallic intermediates within the catalytic cycles of cross-coupling reactions. The key step in these palladium-catalyzed processes is the oxidative addition of the C-Br bond to the low-valent palladium(0) catalyst. This step generates a palladium(II) intermediate, which can be considered a type of organometallic species.

Reaction Sequence for Organopalladium Intermediate Formation:

Activation of Precatalyst: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.

Oxidative Addition: The Pd(0) complex inserts into the carbon-bromine bond of this compound.

Pd(0)L₂ + R-Br → R-Pd(II)(Br)L₂

Reactivity: This organopalladium(II) intermediate is the central species in the catalytic cycle. It subsequently undergoes transmetalation (in Suzuki coupling), migratory insertion (in Heck coupling), or reacts with a copper acetylide (in Sonogashira coupling) to continue the cycle toward the final product.

The reactivity of this intermediate is dictated by the subsequent steps of the specific cross-coupling reaction being performed, ultimately leading to the formation of a new carbon-carbon bond at the C-2 position.

Role as an Electrophilic Synthon in Carbon-Carbon Bond Formation

In retrosynthetic analysis, a synthon is an idealized fragment, usually an ion, that assists in conceptualizing a synthesis. ub.edu this compound serves as a synthetic equivalent for an acyl cation synthon or, more accurately, a dicarbonyl-stabilized carbocation at the C-2 position. The bromine atom is a good leaving group, and the adjacent electron-withdrawing carbonyl groups activate the α-carbon, rendering it highly electrophilic and susceptible to attack by nucleophiles.

This reactivity allows the compound to function as a potent electrophile for forming new carbon-carbon bonds with a wide array of carbon-based nucleophiles. The general reaction involves the displacement of the bromide ion by the nucleophile in an Sₙ2-type reaction.

Common nucleophiles that can react with this electrophilic synthon include:

Enolates derived from ketones, esters, and other dicarbonyl compounds.

Organocuprates (Gilman reagents), which are soft nucleophiles ideal for this type of transformation.

Grignard reagents, used cautiously at low temperatures to minimize side reactions with the carbonyl groups.

Cyanide ions, for the introduction of a nitrile group.

The following table illustrates the potential for C-C bond formation using this electrophilic synthon.

| Nucleophile Type | Example | Resulting C-C Bond | Product Class |

|---|---|---|---|

| Enolate | Lithium enolate of acetone | C(sp³)-C(sp³) | 1,4,6-Triketone |

| Organocuprate | Lithium dimethylcuprate (LiCu(CH₃)₂) | C(sp³)-C(sp³) | 2-Methyl-1,3-dione |

| Organozinc | Reformatsky reagent (BrZnCH₂CO₂Et) | C(sp³)-C(sp³) | γ-Keto ester |

| Terminal Alkyne (anion) | Sodium phenylacetylide | C(sp³)-C(sp) | 2-Alkynyl-1,3-dione |

Influence of Aromatic Methoxy (B1213986) Substituents on Electronic Properties and Reaction Selectivity

The two methoxy (-OCH₃) groups on the phenyl rings play a critical role in modulating the electronic properties and, consequently, the reactivity of this compound. The influence of a substituent on an aromatic ring is a combination of inductive and resonance effects.

Inductive Effect (-I): The oxygen atom in the methoxy group is more electronegative than carbon, leading to a weak electron-withdrawing effect through the sigma bond framework.

Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the π-system of the benzene (B151609) ring, resulting in a strong electron-donating effect.

This electronic modulation can affect reaction selectivity in several ways:

Carbonyl Reactivity: The weak electron-withdrawing inductive effect can slightly increase the electrophilicity of the carbonyl carbons, potentially influencing side reactions involving nucleophilic attack at these sites.

Aromatic Ring Reactivity: The increased electron density on the phenyl rings makes them more susceptible to electrophilic aromatic substitution, although this is unlikely to compete with the reactivity at the C-Br bond under the conditions for organometallic coupling.

Catalyst Interaction: The electron-rich nature of the aryl rings can influence their coordination to the metal center of a catalyst, which may subtly alter the rate and efficiency of cross-coupling reactions.

The table below summarizes the electronic effects of the meta-methoxy substituents.

| Electronic Effect | Description | Influence on Reactivity |

|---|---|---|

| Inductive Effect (-I) | Weakly electron-withdrawing through σ-bonds. | Slightly increases electrophilicity of carbonyl carbons. |

| Resonance Effect (+R) | Strongly electron-donating into the π-system of the ring. | Increases overall electron density of the phenyl rings, influencing catalyst-substrate interactions. |

| Net Effect on Ring | Overall electron-donating (activating). | Affects the stability of intermediates and transition states in reactions involving the aromatic ring. |

Advanced Structural Elucidation and Spectroscopic Characterization

Single Crystal X-ray Diffraction Analysis

A comprehensive search of crystallographic databases for single crystal X-ray diffraction data on 2-Bromo-1,3-bis(3-methoxyphenyl)propane-1,3-dione did not yield any specific results. The successful crystallization and subsequent X-ray analysis of a compound are pivotal for the unambiguous determination of its three-dimensional structure. Such an analysis would provide precise data on bond lengths, bond angles, and torsion angles, offering a definitive look at the molecule's geometry.

In the absence of experimental data for this specific compound, a detailed discussion on its stereochemistry, molecular conformation, crystal packing, and intermolecular interactions remains speculative. Methodologies that would typically be applied to understand these features are outlined below.

Determination of Absolute and Relative Stereochemistry

For a chiral molecule, single crystal X-ray diffraction is the definitive method for determining its absolute and relative stereochemistry. In the case of this compound, the carbon atom to which the bromine is attached is a stereocenter. A crystallographic analysis would unequivocally establish the (R) or (S) configuration of this center in the crystal lattice.

Analysis of Molecular Conformation and Bond Geometries

The conformation of the molecule, including the orientation of the two 3-methoxyphenyl rings relative to the central propane-1,3-dione backbone, would be precisely determined from crystallographic data. Key dihedral angles would describe the spatial arrangement of the phenyl rings and the carbonyl groups. Furthermore, the analysis would provide accurate measurements of all bond lengths and angles within the molecule.

Investigation of Crystal Packing and Supramolecular Assembly

Understanding how individual molecules of this compound arrange themselves in the solid state is crucial for comprehending its macroscopic properties. X-ray diffraction reveals the crystal packing, showing how molecules are organized into larger supramolecular assemblies through various intermolecular forces.

Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking, C-H...π)

The presence of bromine, oxygen, and aromatic rings in the structure of this compound suggests the potential for a variety of intermolecular interactions. These could include halogen bonding, where the bromine atom acts as an electrophilic region, as well as potential C-H···O hydrogen bonds. nih.govnih.gov Additionally, π-π stacking and C-H···π interactions between the methoxyphenyl rings could play a significant role in stabilizing the crystal structure. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential technique for elucidating the structure of molecules in solution. While specific NMR data for this compound is not available, a hypothetical analysis would involve ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC to assign all proton and carbon signals unambiguously. The chemical shifts and coupling constants would provide valuable information about the electronic environment and connectivity of the atoms within the molecule.

Comprehensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Spectral Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural determination of organic molecules. A full assignment of the ¹H and ¹³C NMR spectra, supported by 2D correlation experiments, would confirm the connectivity and substitution pattern of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methoxy (B1213986) groups, the methine proton, and the aromatic protons. The aromatic region would display a complex pattern due to the meta-substitution.

¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by signals for the two carbonyl carbons, the brominated methine carbon, the methoxy carbons, and the aromatic carbons. The carbonyl signals are expected to appear significantly downfield.

Predicted ¹H and ¹³C NMR Data

Interactive Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | 6.3 - 6.5 | Singlet (s) |

| OCH₃ | 3.8 - 3.9 | Singlet (s) |

Interactive Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C1, C3) | 188 - 192 |

| C-Br (C2) | 50 - 55 |

| Aromatic C-O (C3') | 159 - 160 |

| Aromatic C (quaternary) | 135 - 138 |

| Aromatic C-H | 114 - 130 |

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between adjacent aromatic protons on the two 3-methoxyphenyl rings, helping to assign their specific positions. No correlation would be expected for the methine proton (H-2) or the methoxy protons as they are singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would directly correlate each proton signal with its attached carbon. It would definitively link the aromatic proton signals to their corresponding carbon signals and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity. Key expected correlations would include:

The methine proton (H-2) to the carbonyl carbons (C1, C3) and the ipso-carbons of the aromatic rings.

The aromatic protons to adjacent and geminal aromatic carbons.

The methoxy protons to the aromatic carbon they are attached to (C3').

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about through-space proximity of protons, which is essential for determining the molecule's preferred conformation in solution. Correlations would be expected between the methine proton and nearby aromatic protons, as well as between the methoxy protons and their adjacent aromatic protons.

Conformational Dynamics and Tautomeric Equilibria Studies in Solution

The compound this compound, as a β-dicarbonyl compound, has the potential to exist in equilibrium between its diketo and enol tautomeric forms. In the enol form, an intramolecular hydrogen bond typically forms between the enolic hydroxyl group and the adjacent carbonyl oxygen.

However, the presence of a bulky bromine atom at the central carbon (α-carbon) sterically hinders the formation of a planar enol structure. This steric strain generally destabilizes the enol form, causing α-halogenated 1,3-diketones to exist predominantly in the diketo form in solution. The two benzoyl groups in similar structures, like 2-Bromo-1,3-diphenyl-propan-1,3-dione, have been shown to be nearly perpendicular to each other to minimize steric hindrance. nih.gov This non-planar conformation further disfavors the conjugated system of the enol tautomer. Therefore, it is highly probable that the diketo form is the overwhelmingly dominant species in solution.

Conformational dynamics would primarily involve restricted rotation around the C1-C2, C2-C3, and C-C(aromatic) single bonds. The large size of the bromine atom and the two bulky 3-methoxyphenyl groups would create a significant energy barrier to free rotation.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Identification of Characteristic Functional Group Vibrations

Vibrational spectroscopy provides insight into the functional groups present in a molecule. The FT-IR and Raman spectra would be expected to show characteristic absorption bands corresponding to the vibrations of the carbonyl groups, aromatic rings, ether linkages, and the carbon-bromine bond.

Interactive Table 3: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretching | 1680 - 1710 |

| C=C (Aromatic) | Stretching | 1580 - 1600, 1450 - 1500 |

| C-O-C (Aryl Ether) | Asymmetric Stretching | 1250 - 1280 |

| C-O-C (Aryl Ether) | Symmetric Stretching | 1020 - 1050 |

| =C-H (Aromatic) | Bending (out-of-plane) | 750 - 850 |

Analysis of Molecular Vibrations and Conformational States

The precise positions and intensities of the peaks in the FT-IR and Raman spectra are sensitive to the molecule's electronic structure and conformation. The carbonyl (C=O) stretching frequency is particularly informative. A single, sharp band in the typical range for non-conjugated ketones would further support the predominance of the diketo tautomer. If an enol form were present, one would expect to see a broadened O-H stretch (around 3000 cm⁻¹) and a shift of the C=O band to a lower frequency due to conjugation and hydrogen bonding.

The "fingerprint region" (below 1500 cm⁻¹) would contain a complex series of bands corresponding to various bending and stretching vibrations of the entire molecular skeleton. Analysis of this region, often aided by computational modeling, could provide more detailed information about the molecule's specific conformational state.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule and for elucidating its structure through fragmentation analysis.

For this compound (C₁₇H₁₅BrO₄), the calculated exact mass would be used to confirm its molecular formula. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and its fragments, with two peaks of nearly equal intensity separated by 2 Da (for ⁷⁹Br and ⁸¹Br).

Predicted HRMS Data and Fragmentation

Calculated Exact Mass: 362.0154 g/mol (for C₁₇H₁₅⁷⁹BrO₄) and 364.0133 g/mol (for C₁₇H₁₅⁸¹BrO₄).

Interactive Table 4: Plausible Fragmentation Pathways

| m/z (for ⁷⁹Br) | Proposed Fragment | Plausible Loss |

|---|---|---|

| 283.0865 | [C₁₇H₁₅O₄]⁺ | Loss of •Br |

| 227.0708 | [C₁₄H₁₁O₃]⁺ | Loss of •Br and two •CO molecules |

| 135.0446 | [C₈H₇O₂]⁺ | 3-methoxybenzoyl cation |

| 107.0497 | [C₇H₇O]⁺ | Loss of •CO from 3-methoxybenzoyl |

The primary fragmentation pathway would likely involve the cleavage of the relatively weak C-Br bond. Another common fragmentation for ketones is the loss of carbon monoxide (CO). The most abundant fragment ion in the spectrum is often the 3-methoxybenzoyl cation ([CH₃OC₆H₄CO]⁺) at m/z 135, resulting from cleavage of the C-C bond adjacent to the carbonyl group.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For a molecule like 2-Bromo-1,3-bis(3-methoxyphenyl)propane-1,3-dione, DFT calculations would provide fundamental insights into its geometry, stability, and electronic properties.

Geometry Optimization and Energetic Characterization of Ground State Structures

A crucial first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as its ground state geometry. This is achieved through a process called geometry optimization. Using a specified level of theory and basis set (e.g., B3LYP/6-311G(d,p)), the calculation iteratively adjusts the positions of the atoms to find the configuration with the lowest possible energy. The output of this calculation would typically include bond lengths, bond angles, and dihedral angles of the optimized structure. Energetic characterization would provide the total electronic energy, which is indicative of the molecule's stability.

Interactive Data Table: Hypothetical Optimized Geometry Parameters (Note: The following data is illustrative and not based on actual calculations for the specified compound.)

| Parameter | Value |

| Bond Lengths (Å) | |

| C-Br | 1.95 |

| C=O | 1.22 |

| C-C (keto) | 1.54 |

| C-C (phenyl) | 1.40 |

| C-O (methoxy) | 1.37 |

| **Bond Angles (°) ** | |

| O=C-C | 120.5 |

| C-C-Br | 110.2 |

| C-O-C (methoxy) | 118.0 |

| Total Energy (Hartree) | -2500.12345 |

Electronic Structure Analysis: Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Interactive Data Table: Hypothetical FMO Properties (Note: The following data is illustrative and not based on actual calculations for the specified compound.)

| Orbital | Energy (eV) |

| HOMO | -6.54 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.31 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic distribution within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, which can reveal the extent of electron delocalization and intramolecular charge transfer. This analysis can identify key stabilizing interactions, such as hyperconjugation, and quantify the charge distribution on different atoms.

Vibrational Frequency Calculations and Comparison with Experimental Spectra

Theoretical vibrational frequency calculations predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational modes and their corresponding frequencies can be determined. These calculated frequencies are often scaled to better match experimental data, aiding in the assignment of spectral peaks to specific molecular motions (e.g., stretching, bending).

Quantum Chemical Descriptors for Reactivity Prediction

Beyond FMO theory, other quantum chemical descriptors can provide more nuanced predictions of a molecule's reactivity.

Fukui Functions and Electrostatic Potential Maps for Nucleophilic and Electrophilic Sites

Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. They quantify the change in electron density at a particular point in the molecule when an electron is added or removed.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution around a molecule. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack. For this compound, the ESP map would likely show negative potential around the carbonyl oxygen atoms and the methoxy (B1213986) oxygen atoms, and positive potential near the hydrogen atoms.

Global Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electrophilicity Index)

Global reactivity descriptors, derived from Density Functional Theory (DFT) calculations, are crucial for predicting the chemical behavior of a molecule. scielo.org.mx These descriptors are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Key global reactivity descriptors include:

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as half the difference between the ionization potential (I) and electron affinity (A), or approximately half the HOMO-LUMO energy gap. A larger gap indicates greater hardness and lower reactivity. dergipark.org.tr

Chemical Softness (S): The reciprocal of hardness (S = 1/η), softness indicates how easily a molecule's electron cloud can be polarized. Higher softness correlates with higher reactivity. dergipark.org.trrroij.com

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. A high electrophilicity index suggests a molecule will behave as a strong electrophile in reactions. dergipark.org.tr

Without specific DFT studies on this compound, a data table of its specific descriptor values cannot be compiled.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. researchgate.net For a flexible molecule like this compound, with rotatable bonds connecting the phenyl rings to the propane-1,3-dione backbone, numerous conformers are possible.

Computational methods are used to:

Identify Stable Conformers: By systematically rotating key dihedral angles and performing geometry optimizations, researchers can locate energy minima on the potential energy surface (PES). readthedocs.io Each minimum corresponds to a stable conformer.

Map the Potential Energy Surface: A PES is a multidimensional surface that relates the energy of a molecule to its geometry. mdpi.com Mapping this surface helps visualize the energy landscapes, the barriers to rotation between conformers, and the most probable shapes the molecule will adopt. researchgate.net

Specific data on the relative energies of conformers, rotational barriers, and the global minimum energy structure for this compound are not available in the literature.

Investigation of Reaction Mechanisms and Transition State Structures via Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. rsc.orgsmu.edu For this compound, this could involve studying its reactions, such as nucleophilic substitution at the bromine-bearing carbon.

This investigation involves:

Locating Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized to find their lowest energy structures.

Identifying Transition State (TS) Structures: The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome. orgoreview.com Computational chemists use various algorithms to locate and verify these transient structures.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in reaction kinetics. smu.edu

As no specific reaction mechanisms involving this compound have been computationally modeled in published studies, details on its transition state geometries, activation energies, and reaction pathways cannot be provided.

Solvation Effects on Molecular Properties and Reactivity using Continuum Models (e.g., PCM)

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate these effects computationally without the high cost of explicitly modeling individual solvent molecules. researchgate.netresearchgate.netyoutube.com

In the PCM framework:

The solute molecule is placed within a cavity created in a continuous medium that has the dielectric properties of the bulk solvent. scispace.com

The electrostatic interaction between the solute's charge distribution and the polarized dielectric continuum is calculated, providing insight into how the solvent stabilizes or destabilizes the molecule and its various states (e.g., transition states). chemrxiv.org

This analysis is crucial for accurately predicting reaction rates and equilibria in solution. However, since no computational studies incorporating solvation models for this compound have been reported, the quantitative effects of different solvents on its properties remain uncharacterized.

Applications in Advanced Organic Synthesis and Materials Science

Synthetic Intermediate for Complex Natural Product Analogs

The 1,3-diarylpropane-1,3-dione scaffold is a recognized pharmacophore found in or used to mimic various natural products. This structural motif is crucial for biological activity in several contexts, and its derivatization allows for the synthesis of complex analogs with tailored properties.

Detailed research has identified the diarylpropane-1,3-dione framework as the minimal substructure responsible for the biological activity of tetracycline antibiotics, allowing for the design of non-antibiotic tetracycline mimetics. nih.gov These synthetic analogs can induce the tetracycline repressor protein (TetR) without exhibiting antibiotic properties, which is valuable for applications in molecular biology and genetic engineering. nih.gov

Furthermore, the structural similarity of 1,3-diarylpropane-1,3-diones to curcumin, a natural compound known for its wide-ranging pharmacological activities, has prompted investigations into these synthetic compounds as potential therapeutic agents. researchgate.net The core structure of 2-Bromo-1,3-bis(3-methoxyphenyl)propane-1,3-dione, with its two methoxyphenyl groups, is particularly analogous to curcumin's chemical architecture. The presence of the α-bromo substituent provides a reactive handle for further molecular elaboration, enabling the construction of diverse libraries of natural product analogs for drug discovery and chemical biology.

Building Block for the Design and Synthesis of Advanced Organic Materials

The unique electronic and structural properties of 2-bromo-1,3-diaryl-1,3-diones make them valuable intermediates in materials science. chemimpex.com The combination of a conjugated diaryl ketone system with a synthetically versatile α-bromo position allows for the construction of larger, more complex molecules with specific functions.

| Structural Feature | Associated Property | Potential Application Area |

|---|---|---|

| β-Dicarbonyl Moiety | Forms stable enolate, acts as a chelating ligand | Luminescent Materials, Coordination Polymers |

| Conjugated Diaryl System | Chromophoric (light-absorbing) | Optoelectronic Devices, Organic Dyes |

| α-Bromo Substituent | Reactive site for nucleophilic substitution | Functionalization of Polymers, Synthesis of Specialty Reagents |

| Aromatic Rings | π-stacking interactions, sites for polymerization | Supramolecular Assemblies, Polyketone Synthesis |

β-Diketones are well-regarded for their pronounced chromophoric properties, which are essential for their use in light-transforming devices. researchgate.net The conjugated system within this compound, extending across the two methoxyphenyl rings and the dicarbonyl core, suggests its potential as a precursor for optoelectronic materials. The electronic properties of such molecules, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be fine-tuned by modifying the substituents on the aryl rings. This tunability is a key requirement in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and molecular sensors. The ability to form metal complexes via the dicarbonyl group further expands these possibilities, as lanthanide β-diketonate complexes are known for their strong luminescent properties. alfachemic.comnih.gov

The 1,3-dicarbonyl unit is a versatile functional group for constructing both covalent polymers and ordered supramolecular assemblies. The two carbonyl groups can serve as points for polymerization reactions, such as in the synthesis of aromatic polyketones via Friedel-Crafts acylation, leading to high-performance materials with excellent thermal stability. researchgate.net

In supramolecular chemistry, the ability of β-diketones to participate in hydrogen bonding and to chelate metals is fundamental. researchgate.net These interactions can be used to direct the self-assembly of molecules into complex, higher-order structures like metallogels, liquid crystals, or discrete cages. The this compound molecule, with its multiple coordination and interaction sites, could serve as a key building block in the bottom-up construction of such functional supramolecular materials.

Role in the Development of Novel Ligands for Catalysis and Coordination Chemistry

β-Diketones are among the most classic and widely used O,O-bidentate ligands in coordination chemistry. researchgate.net Upon deprotonation of the acidic α-carbon, they form a planar, resonance-stabilized β-diketonate anion that chelates strongly to a vast array of metal ions, including transition metals, main group elements, and lanthanides. researchgate.netalfachemic.comresearchgate.net

The resulting metal β-diketonate complexes are utilized in numerous catalytic processes. The substituents on the diketone backbone play a critical role in tuning the steric and electronic environment around the metal center, thereby influencing the catalyst's activity, selectivity, and stability. The methoxyphenyl groups on this compound can modulate the ligand's electronic properties and solubility, while the α-bromo position could be retained or used for further functionalization to anchor the complex to a support. These complexes have applications in polymerization catalysis, organic synthesis (e.g., cross-coupling reactions), and as Lewis acid catalysts. alfachemic.comresearchgate.net

Derivatization towards Specialty Chemicals and Reagents

The primary driver of reactivity for this compound is the bromine atom located at the α-position. This position is activated by two adjacent electron-withdrawing carbonyl groups, making the bromine an excellent leaving group in nucleophilic substitution reactions. This facilitates the introduction of a wide variety of functional groups at the central carbon.

This reactivity allows the compound to serve as a precursor for a range of specialty chemicals. For instance, reaction with hydrazines can yield 1,3-diarylpyrazoles, a class of N-heterocycles with extensive applications in medicinal chemistry and agrochemicals. nih.gov The carbonyl groups themselves can undergo condensation reactions or be used as handles for derivatization, such as in the synthesis of hydrazones for analytical purposes. nih.govresearchgate.net The ability to easily undergo alkylation at the α-position after removal of the bromide further enhances its utility as a versatile synthetic intermediate for creating complex molecular architectures. pressbooks.pub

Future Research Directions and Perspectives

Exploration of Asymmetric Synthetic Routes for Chiral Analogues

The core structure of 2-Bromo-1,3-bis(3-methoxyphenyl)propane-1,3-dione contains a prochiral center at the C2 position. The development of asymmetric synthetic methodologies to access enantiomerically enriched or pure chiral analogues would be a significant advancement. Future research could focus on several promising strategies:

Chiral Phase-Transfer Catalysis: The use of chiral quaternary ammonium or phosphonium salts to mediate the bromination of the parent 1,3-dicarbonyl compound could provide a direct route to enantioenriched products.

Organocatalysis: Chiral amines or thioureas could be investigated as catalysts for the enantioselective α-halogenation of 1,3-bis(3-methoxyphenyl)propane-1,3-dione (B3056343).

Metal-Catalyzed Asymmetric Halogenation: The use of chiral ligands in complex with transition metals to deliver the bromine atom stereoselectively represents a powerful, albeit less common, approach for this class of compounds.

Successful development of these routes would open the door to studying the stereospecific interactions of these chiral building blocks in biological systems or in the construction of chiral materials.

Development of Environmentally Benign and Sustainable Synthetic Methodologies

Conventional methods for the synthesis of α-haloketones often rely on stoichiometric amounts of halogenating agents and organic solvents, which can have environmental drawbacks. Future research should prioritize the development of greener and more sustainable synthetic protocols.

| Synthesis Strategy | Potential Advantages |

| Electrochemical Synthesis | Avoids the use of chemical oxidants, generates minimal waste. |

| Photocatalytic Bromination | Utilizes visible light as a renewable energy source, can proceed under mild conditions. |

| Use of Greener Solvents | Replacement of traditional chlorinated solvents with ionic liquids, supercritical fluids, or bio-based solvents. |

| Solid-State Synthesis | Solvent-free reactions can reduce waste and simplify purification. |

These approaches would not only reduce the environmental impact of synthesizing this compound but could also offer advantages in terms of safety and cost-effectiveness.

Investigation of Novel Catalytic Transformations Mediated by the Compound

The inherent reactivity of the α-bromo-β-dicarbonyl motif suggests that this compound could serve as a versatile precursor or mediator in various catalytic transformations.

Future research could explore its utility in:

Cross-Coupling Reactions: The compound could potentially act as an electrophilic partner in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce diverse substituents at the C2 position.

Generation of Reactive Intermediates: Under appropriate conditions, it could serve as a precursor to enolates, ylides, or carbenes for use in catalytic annulation or cycloaddition reactions to construct complex heterocyclic systems.

Organocatalysis: The dicarbonyl functionality could be exploited for its ability to participate in hydrogen bonding or other non-covalent interactions, potentially enabling its use as a component of a bifunctional organocatalyst.

Comprehensive Study of Structure-Reactivity Relationships for Directed Synthesis

A systematic investigation into the structure-reactivity relationships of this compound and its derivatives is crucial for its rational application in organic synthesis. This would involve:

Kinetic Studies: Measuring reaction rates with a variety of nucleophiles and under different catalytic conditions to quantify the electrophilicity of the C-Br bond.

Computational Modeling: Employing density functional theory (DFT) and other computational methods to understand the electronic properties, bond dissociation energies, and transition state geometries for its characteristic reactions.

Systematic Variation of Substituents: Synthesizing a library of analogues with different substituents on the phenyl rings to probe the electronic and steric effects on reactivity.

A deeper understanding of these relationships will enable chemists to precisely control the outcome of reactions involving this scaffold and design more efficient synthetic routes.

Integration into Advanced Functional Materials Research beyond Current Scope

The unique combination of a reactive bromine atom and two aromatic rings functionalized with methoxy (B1213986) groups makes this compound an intriguing building block for advanced functional materials.

| Potential Application Area | Rationale |

| Polymer Chemistry | The compound could be used as a monomer or a post-polymerization modification agent to introduce specific functionalities into polymers. |

| Organic Electronics | Derivatives could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs), where the electronic properties of the diaryl dione core could be tuned. |

| Supramolecular Chemistry | The dicarbonyl unit can act as a hydrogen bond acceptor, enabling the design of self-assembling systems and molecular crystals with interesting properties. |

| Chemical Sensing | The reactive center could be functionalized with recognition units for the development of chemosensors for specific analytes. |

Exploring these avenues could lead to the discovery of novel materials with tailored optical, electronic, or self-assembly properties, significantly broadening the application scope of this versatile chemical entity.

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromo-1,3-bis(3-methoxyphenyl)propane-1,3-dione, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves bromination of a diketone precursor, such as 1,3-bis(3-methoxyphenyl)propane-1,3-dione, using brominating agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS). Key parameters include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while halogenated solvents (e.g., CHCl₃) improve solubility .

- Temperature Control: Reactions are often conducted at 0–25°C to minimize side reactions like over-bromination .

- Catalysis: Lewis acids (e.g., FeCl₃) may accelerate bromine activation.

Yield Optimization: Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves >90% purity .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

Methodological Answer:

- X-ray Crystallography: Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and intermolecular interactions. Use SHELX programs (e.g., SHELXL for refinement) to analyze crystallographic data .

- Spectroscopic Analysis:

- ¹H/¹³C NMR: Assign methoxy (-OCH₃) protons (δ ~3.8 ppm) and carbonyl carbons (δ ~190 ppm). Coupling constants in ¹H NMR reveal conformational preferences .

- IR Spectroscopy: Confirm carbonyl (C=O) stretches (~1660–1680 cm⁻¹) and C-Br vibrations (~550–600 cm⁻¹) .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed reaction mechanisms involving this compound, particularly in nucleophilic substitution vs. elimination pathways?

Methodological Answer:

- Kinetic Studies: Compare reaction rates under varying conditions (e.g., solvent polarity, temperature). Polar solvents favor SN2 mechanisms, while bulky bases promote elimination (E2) .

- Isotopic Labeling: Use deuterated solvents (e.g., D₂O) or ¹⁸O-labeled reagents to track proton transfer steps in elimination pathways .

- Computational Modeling: Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict transition-state energies and validate mechanistic hypotheses .

Q. What strategies are effective for analyzing crystallographic data of halogenated diketones like this compound, especially in cases of twinning or weak diffraction?

Methodological Answer:

- Phase Annealing: Implement SHELXD/SHELXE for direct methods to solve phases in twinned crystals. Simulated annealing algorithms improve phase refinement in low-resolution data .

- Data Merging: Use scaling software (e.g., SADABS) to correct absorption and decay effects. Prioritize high-resolution datasets (≤1.0 Å) for accurate refinement .

- Validation Tools: Check for disorders using PLATON; refine anisotropic displacement parameters for bromine atoms to account for heavy-atom effects .

Q. How can researchers investigate the biological activity of this compound, given its structural similarity to bioactive phthalimide derivatives?

Methodological Answer:

- Enzyme Assays: Screen against cancer-related targets (e.g., kinases, proteases) using fluorescence-based assays. Compare IC₅₀ values with known inhibitors (e.g., thalidomide analogs) .

- Cellular Studies: Assess antiproliferative activity in cancer cell lines (e.g., MDA-MB-231) via MTT assays. Use flow cytometry to evaluate apoptosis/necrosis .

- Structure-Activity Relationships (SAR): Synthesize analogs (e.g., fluoro- or chloro-substituted derivatives) to correlate electronic effects with bioactivity .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?

Methodological Answer:

- Chromatographic Techniques: Use UPLC-PDA/MS with C18 columns to separate brominated byproducts. Gradient elution (water/acetonitrile + 0.1% formic acid) enhances resolution .

- Limit of Detection (LOD): Employ calibration curves with internal standards (e.g., deuterated analogs) to quantify impurities at <0.1% levels .

- Mass Defect Filtering: Apply high-resolution MS data processing (e.g., UNIFI) to distinguish isobaric impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.